molecular formula C20H17Cl2NO3S B2447458 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone CAS No. 306977-15-1

1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Cat. No.: B2447458
CAS No.: 306977-15-1
M. Wt: 422.32
InChI Key: HELKTKKWHUHRBQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone (CAS 321431-27-0) is a chemical compound with the molecular formula C20H17Cl2NO3S and a molecular weight of 422.32 g/mol . This pyridinone derivative features a phenylsulfonyl group, a motif known to be significant in medicinal chemistry as it is found in over 150 FDA-approved drugs for a wide range of therapeutic areas, including antimicrobial, anti-inflammatory, antiviral, and anticancer applications . The pyridinone scaffold itself is a privileged structure in drug discovery, serving as a versatile bioisostere for amides, pyridines, and phenol rings. Its ability to act as both a hydrogen bond donor and acceptor makes it a valuable core for designing molecules that target enzymes and receptors . While specific biological data for this compound is not available in the public domain, its structure suggests potential for exploration in various research programs. This product is offered with a guaranteed purity of >90% and is intended for research purposes, such as method development, chemical synthesis, and exploratory biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[(3,4-dichlorophenyl)methyl]-4,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO3S/c1-13-10-14(2)23(12-15-8-9-17(21)18(22)11-15)20(24)19(13)27(25,26)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELKTKKWHUHRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves multi-step organic reactions. The process begins with the preparation of the core pyridinone structure, followed by the introduction of the 3,4-dichlorobenzyl group and the phenylsulfonyl group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or pyridinone moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorobenzyl)pyrrolidine hydrochloride: Shares the 3,4-dichlorobenzyl group but differs in the core structure.

    N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide: Contains a similar benzyl group but with different functional groups and core structure.

    1-(3,4-dichlorobenzyl)-4-nitro-3,5-dimethyl-1H-pyrazole: Similar benzyl group with different substituents on the pyrazole ring.

Uniqueness

1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is unique due to its specific combination of functional groups and the pyridinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-(3,4-Dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a synthetic organic compound that has attracted significant attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H17Cl2NO3SC_{20}H_{17}Cl_2NO_3S, which includes a dichlorobenzyl group, dimethyl groups, and a phenylsulfonyl moiety attached to a pyridinone ring. The presence of these functional groups contributes to its diverse biological activities.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may exert its effects by modulating enzyme activity or receptor binding, leading to alterations in cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profiles of this compound:

  • In Vitro Studies on Bacterial Inhibition :
    • A study assessed the minimum inhibitory concentration (MIC) of the compound against Staphylococcus aureus and found it to be effective at concentrations as low as 10 µg/mL. This suggests strong antimicrobial potential .
  • Anticancer Activity Evaluation :
    • In a recent study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating promising anticancer activity .
  • Inflammation Model :
    • An animal model of acute inflammation demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan injection. The reduction was comparable to that observed with standard anti-inflammatory drugs .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructureBiological ActivityMIC (µg/mL)IC50 (µM)
Compound ASimilarAntimicrobial1530
Compound BSimilarAnticancer1220
Target Compound Unique Antimicrobial, Anticancer, Anti-inflammatory 10 25

Q & A

Q. What are the conventional synthetic routes for 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step functionalization of the pyridinone core. Key steps include:

  • Sulfonylation : Introducing the phenylsulfonyl group at position 3 using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
  • Benzylation : Attaching the 3,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions.
  • Methylation : Selective methylation at positions 4 and 6 using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
    Optimization strategies:
  • Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.
  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for benzylation .
  • Chromatographic purification : Use preparative HPLC with a methanol-buffer mobile phase (e.g., 65:35 methanol:buffer, pH 4.6–6.5) to isolate the product .

Q. How can spectroscopic techniques (NMR, HPLC-MS) be applied to confirm the structure and purity of the compound?

  • ¹H/¹³C NMR :
    • Pyridinone core : Look for characteristic deshielded protons at δ 6.5–7.5 ppm (aromatic protons) and δ 2.0–3.0 ppm (methyl groups).
    • Phenylsulfonyl group : Distinctive singlet for sulfonyl protons (if present) and aromatic splitting patterns.
  • HPLC-MS :
    • Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for retention time consistency .
    • Monitor mass-to-charge ratio (m/z) for molecular ion peaks (e.g., calculated [M+H]⁺ for C₂₀H₁₈Cl₂NO₃S: 448.0).

Q. What chromatographic conditions are recommended for analytical quantification, and how can system suitability criteria be validated?

  • Mobile phase : Methanol and sodium acetate buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) .
  • Detection : UV absorbance at 254 nm for sulfonyl and aromatic moieties.
  • System suitability :
    • Column efficiency (theoretical plates > 2000).
    • Tailing factor < 2.0.
    • Repeatability (RSD < 2% for retention time and peak area) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in byproduct formation during the benzylation step?

  • Hypothesis testing : Use isotopic labeling (e.g., deuterated benzyl halides) to track reaction pathways.
  • Computational modeling : Density Functional Theory (DFT) calculations identify transition states favoring SN2 vs. radical pathways .
  • In-situ monitoring : ReactIR or NMR spectroscopy detects intermediates like benzylic carbocations or radical species.
  • Case study : Evidence from structurally similar compounds (e.g., 1-(3,4-dichlorobenzyl)pyrazole derivatives) suggests steric hindrance at the benzyl position increases radical byproducts .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity optimization?

  • Core modifications :
    • Replace the 3,4-dichlorobenzyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity.
    • Substitute the phenylsulfonyl group with heteroaromatic sulfonamides for improved solubility .
  • Pharmacophore mapping :
    • Use X-ray crystallography (e.g., PDB ligand analogs) to identify key hydrogen-bonding interactions with target proteins .
  • Data validation : Cross-validate bioassay results (e.g., IC₅₀ discrepancies) by standardizing cell lines and assay protocols .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Source analysis :
    • Purity verification: Impurities > 2% (e.g., unreacted sulfonyl precursors) can artificially inflate activity .
    • Solvent effects: DMSO concentration > 1% may destabilize the compound in aqueous media.
  • Experimental replication :
    • Reproduce assays under controlled conditions (e.g., fixed pH, temperature).
    • Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinities .

Methodological Tables

Q. Table 1. Chromatographic Conditions for Analytical Validation

ParameterCondition 1 Condition 2
Mobile PhaseMethanol:Buffer (65:35)Methanol:Buffer (70:30)
Buffer pH4.6 (acetic acid)6.5 (ammonium acetate)
Flow Rate (mL/min)1.01.2
Column Temperature25°C30°C

Q. Table 2. Key Synthetic Intermediates and Byproducts

IntermediateCAS ReferencePotential Byproduct
3-(Phenylsulfonyl)-4,6-dimethyl-2(1H)-pyridinoneN/A3-(Phenylthio) analog
3,4-Dichlorobenzyl chloride102-46-5Di-benzylated derivative

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